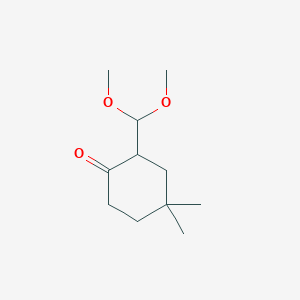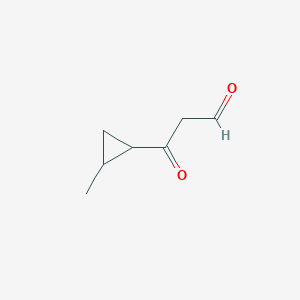![molecular formula C11H13N3 B13075659 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound that features a fused ring system combining pyrimidine and indazole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-methylindazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process.
For example, a typical synthetic route might involve:
Starting Materials: 3-methylindazole and a pyrimidine derivative.
Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Conditions: Elevated temperatures (100-150°C) to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Indazole: Shares the indazole core but lacks the fused pyrimidine ring.
Pyrimidine: Contains the pyrimidine ring but lacks the indazole structure.
3-Methylindazole: Similar in structure but without the additional pyrimidine ring.
Uniqueness
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is unique due to its fused ring system, which combines the properties of both indazole and pyrimidine. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
InChI |
InChI=1S/C11H13N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-14(11)7-8/h2-5,8,12H,6-7H2,1H3 |
Clave InChI |
KHKSROAUECNFON-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C3C=CC=CC3=NN2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)


![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)







![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
